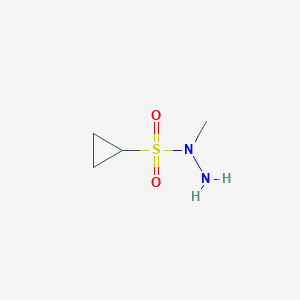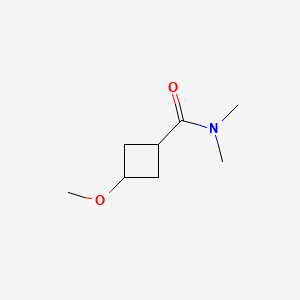
4,5-dibromo-2-(difluoromethyl)-2H-1,2,3-triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5-Dibromo-2-(difluoromethyl)-2H-1,2,3-triazole (DBMFT) is a synthetic compound with a wide range of applications in scientific research. It is a versatile compound, used in a variety of applications, including organic synthesis, catalysis, and biochemistry. DBMFT is a difluoromethyl-substituted triazole that has low toxicity and is relatively stable. It has been used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and polymers. Additionally, DBMFT has been used in the development of novel catalysts and reagents for organic synthesis.
Aplicaciones Científicas De Investigación
4,5-dibromo-2-(difluoromethyl)-2H-1,2,3-triazole has been used in a variety of scientific research applications, including organic synthesis, catalysis, and biochemistry. It has been used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and polymers. Additionally, this compound has been used in the development of novel catalysts and reagents for organic synthesis. It has also been used as a reagent in the synthesis of a variety of compounds, including heterocyclic compounds, polymers, and pharmaceuticals. Furthermore, this compound has been used in the synthesis of organic semiconductors and in the preparation of nanomaterials.
Mecanismo De Acción
4,5-dibromo-2-(difluoromethyl)-2H-1,2,3-triazole has been used in a variety of scientific research applications, including organic synthesis, catalysis, and biochemistry. In organic synthesis, this compound acts as a reagent in the formation of carbon-carbon and carbon-nitrogen bonds. It is also used as a catalyst in the synthesis of a variety of compounds, including heterocyclic compounds, polymers, and pharmaceuticals. In catalysis, this compound is used as a Lewis acid in the formation of new bonds and in the activation of substrates. In biochemistry, this compound is used as a reagent in the formation of DNA and RNA strands.
Biochemical and Physiological Effects
This compound has been studied for its potential biochemical and physiological effects. In animal studies, this compound has been shown to inhibit the growth of certain cancer cells by blocking the activity of certain enzymes. Additionally, this compound has been shown to inhibit the growth of certain bacteria and fungi. In humans, it has been shown to reduce inflammation and to have antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4,5-dibromo-2-(difluoromethyl)-2H-1,2,3-triazole has several advantages and limitations for use in laboratory experiments. One advantage is that it is relatively stable, with a low toxicity. Additionally, it is relatively easy to synthesize and is widely available. However, there are some limitations to its use. It is not water-soluble, and it can be difficult to remove from reaction mixtures. Additionally, it can be difficult to control the reaction conditions, as the reaction is sensitive to temperature and pH.
Direcciones Futuras
There are a variety of potential future directions for 4,5-dibromo-2-(difluoromethyl)-2H-1,2,3-triazole research. One potential direction is the development of new catalysts and reagents for organic synthesis. Additionally, this compound could be used to develop new pharmaceuticals and agrochemicals. Furthermore, this compound could be used in the synthesis of organic semiconductors and nanomaterials. Finally, further research could be done to examine the biochemical and physiological effects of this compound.
Métodos De Síntesis
4,5-dibromo-2-(difluoromethyl)-2H-1,2,3-triazole can be synthesized via a variety of methods, including the reaction of dibromoethane and 2-fluoro-1,3-dicyano-1-propene (FDCP) in the presence of an alkali metal hydroxide or a base such as potassium hydroxide. The reaction yields a difluoromethyl-substituted triazole, this compound. An alternative synthesis method involves the reaction of 1,2-dibromo-3-fluoroethane and 2-cyano-1,3-dicyano-1-propene (CDCP) in the presence of a base such as sodium hydroxide. This yields a difluoromethyl-substituted triazole, this compound.
Propiedades
IUPAC Name |
4,5-dibromo-2-(difluoromethyl)triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3HBr2F2N3/c4-1-2(5)9-10(8-1)3(6)7/h3H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABSYXSKETFKWBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NN(N=C1Br)C(F)F)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3HBr2F2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.87 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-azaspiro[4.5]decane-8-carboxylic acid hydrochloride](/img/structure/B6604246.png)
![5-imino-5lambda6-thia-8-azaspiro[3.5]nonan-5-one](/img/structure/B6604263.png)

![(2S)-2-{[(2S)-pyrrolidin-2-yl]formamido}butanedioic acid, trifluoroacetic acid](/img/structure/B6604275.png)
![ethyl 4-amino-5-cyano-2-[(fluorosulfonyl)oxy]benzoate](/img/structure/B6604283.png)
![tert-butyl 1-(trifluoroacetyl)-1,6-diazaspiro[3.5]nonane-6-carboxylate](/img/structure/B6604291.png)

![ethyl 1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B6604308.png)
![3',4'-difluoro-6-[(3S)-pyrrolidin-3-yloxy]-N-{6-[(3R)-pyrrolidin-3-yloxy]-3'-(2H-1,2,3,4-tetrazol-5-yl)-[1,1'-biphenyl]-3-yl}-[1,1'-biphenyl]-3-carboxamide dihydrochloride](/img/structure/B6604312.png)
![1-methyl-1H,6H,7H-pyrrolo[2,3-d]pyridazin-7-one](/img/structure/B6604322.png)

![2-tert-butyl 4-methyl 1-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-2,4-dicarboxylate](/img/structure/B6604332.png)
